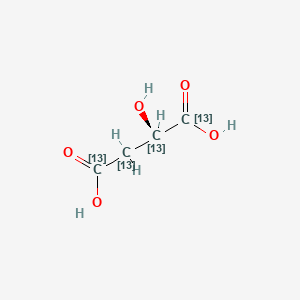

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid

描述

属性

分子式 |

C4H6O5 |

|---|---|

分子量 |

138.06 g/mol |

IUPAC 名称 |

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1 |

InChI 键 |

BJEPYKJPYRNKOW-ROQAEYOOSA-N |

手性 SMILES |

[13CH2]([13C@H]([13C](=O)O)O)[13C](=O)O |

规范 SMILES |

C(C(C(=O)O)O)C(=O)O |

产品来源 |

United States |

准备方法

General Synthetic Strategies for ^13C-Labeled Malic Acid Derivatives

The synthesis of uniformly ^13C-labeled (2R)-2-hydroxybutanedioic acid typically involves:

- Starting from ^13C-labeled precursors: Using ^13C-labeled glucose, acetate, or other small molecules as building blocks.

- Biosynthetic incorporation: Employing microbial or enzymatic pathways to incorporate ^13C into malic acid.

- Chemical synthesis: Multi-step organic synthesis starting from commercially available ^13C-labeled compounds.

Due to the complexity of introducing four ^13C atoms stereospecifically, biosynthetic or chemoenzymatic methods are often preferred for isotopic labeling.

Chemical Synthesis Routes

While direct chemical synthesis of (2R)-2-hydroxy(1,2,3,4-^13C_4)butanedioic acid is scarcely detailed in literature, insights can be drawn from related synthetic approaches for malic acid and derivatives:

- Starting Materials: ^13C-labeled precursors such as ^13C-labeled acetic acid or malonic acid derivatives.

- Key Reactions:

- Stereoselective hydroxylation: Introduction of the (2R)-hydroxy group via asymmetric synthesis or enzymatic resolution.

- Carboxylation steps: Formation of the butanedioic acid backbone.

- Purification: Crystallization or chromatographic methods to isolate the desired stereoisomer.

An example of a related synthetic approach involves the preparation of methyl esters of malic acid derivatives followed by hydrolysis to yield the free acid.

Biosynthetic and Enzymatic Labeling Approaches

- Microbial Fermentation: Culturing microorganisms (e.g., fungi or bacteria) on ^13C-labeled substrates such as [1,2,3,4-^13C_4]glucose or acetate leads to incorporation of ^13C into malic acid via the tricarboxylic acid cycle.

- Enzymatic Conversion: Enzymes like malate dehydrogenase can stereospecifically convert oxaloacetate to (2R)-malate with ^13C labeling if the substrate is labeled.

- Advantages: High stereochemical purity, efficient labeling, and scalability.

Research shows that feeding experiments using ^13C-labeled acetate or succinate result in labeled malic acid with predictable isotope distribution, supporting biosynthetic incorporation methods.

Isotopic Labeling Specifics and Purity

- Isotopic Enrichment: Typically >99% ^13C incorporation at all four carbon positions.

- Stereochemical Purity: The (2R) configuration is maintained through enzymatic or stereoselective chemical steps.

- Analytical Verification: NMR spectroscopy (especially ^13C NMR) confirms labeling patterns and stereochemistry; mass spectrometry verifies molecular weight and isotope distribution.

Data Table: Summary of Preparation Methods

| Method Type | Starting Materials | Key Steps | Yield / Purity | Notes |

|---|---|---|---|---|

| Chemical Synthesis | ^13C-labeled acetic acid, malonic acid derivatives | Multi-step synthesis including esterification, stereoselective hydroxylation, hydrolysis | Moderate yields (~60-80%) typical for multi-step syntheses | Requires chiral catalysts or resolution steps |

| Biosynthetic Incorporation | ^13C-labeled glucose, acetate | Microbial fermentation, enzymatic conversion | High isotopic purity; stereospecific | Scalable; cost-effective for full labeling |

| Chemoenzymatic Synthesis | ^13C-labeled precursors + enzymes | Enzymatic stereoselective conversion | High stereochemical purity | Combines chemical and enzymatic advantages |

化学反应分析

Types of Reactions

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming oxaloacetic acid.

Reduction: The compound can be reduced to form malate or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products Formed

Oxidation: Oxaloacetic acid

Reduction: Malate

Substitution: Depending on the substituent, various derivatives can be formed.

科学研究应用

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid has several applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the flow of carbon atoms through metabolic pathways.

Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.

Industry: Applied in the production of labeled compounds for various industrial processes.

作用机制

The mechanism of action of (2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid involves its participation in metabolic pathways. The compound can be incorporated into the citric acid cycle, where it undergoes enzymatic transformations. The labeled carbon atoms allow researchers to trace the metabolic fate of the compound and study the dynamics of metabolic processes.

相似化合物的比较

Comparison with Similar Compounds

Isotopic Variants

The ¹³C4 labeling differentiates this compound from non-isotopic and partially labeled analogs. For example:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity | Key Applications |

|---|---|---|---|---|

| (2R)-2-hydroxy(1,2,3,4-¹³C4)butanedioic acid | C4H6O5 (¹³C4) | 138.06 | >95% (HPLC) | Metabolic flux analysis, NMR studies |

| (2R)-2-hydroxybutanedioic acid (D-malic acid) | C4H6O5 | 134.09 | N/A | Chiral synthesis, food industry |

| (2S)-2-hydroxy(1-¹³C)butanedioic acid | C4H6O5 (¹³C1) | 135.10 | >98% (HPLC) | Limited tracer studies |

Full ¹³C4 labeling enhances signal resolution in NMR compared to single- or partial-label analogs, enabling comprehensive tracking of all carbon atoms in metabolic networks .

Stereoisomers

The R-configuration at C2 distinguishes it from L-malic acid (2S), which is a natural TCA cycle intermediate. Enzymes like fumarase and malate dehydrogenase exhibit stereospecificity, preferentially catalyzing L-malic acid in vivo. However, the ¹³C4-labeled R-form is valuable for probing enantiomer-specific enzyme kinetics or artificial metabolic pathways .

Structural Analogs

Butanedioic acid (succinic acid) : Lacks the C2 hydroxyl group, reducing its polarity and acidity (pKa₁ = 4.2 vs. 3.4 for malic acid). Succinic acid is industrially favored for producing biopolymers like polyesters but requires costly fermentation purification .

Tartaric acid (2,3-dihydroxybutanedioic acid): Contains two hydroxyl groups, increasing chelation capacity and acidity (pKa₁ = 2.9). Tartaric acid is used in food stabilization and asymmetric synthesis, whereas the monohydroxy structure of malic acid limits its metal-binding utility .

Functional Analogs in Isotopic Labeling

N6-Succinyl Adenosine-¹³C4 () shares the ¹³C4-labeled succinyl moiety but is conjugated to adenosine. While both compounds serve as isotopic tracers, the former is used in nucleotide metabolism studies, whereas the latter focuses on carboxylic acid pathways. This highlights the versatility of ¹³C4 labeling across biomolecule classes .

生物活性

(2R)-2-hydroxy(1,2,3,4-13C4)butanedioic acid, also known as 2-hydroxybutanedioic acid or succinic acid with a hydroxyl group, is a compound of interest due to its biological activity and potential applications in various fields including biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C4H6O5

- Molecular Weight : 134.09 g/mol

- Isotope Labeling : The presence of the isotopic label (1,2,3,4-13C4) allows for tracing metabolic pathways in biological systems.

Biological Activity

This compound exhibits various biological activities:

- Metabolic Role : It plays a crucial role in the tricarboxylic acid (TCA) cycle. Research indicates that it can be used as a metabolic tracer to study metabolic pathways in cells, particularly in T cells where it influences differentiation and function .

- Cell Signaling : The compound has been shown to affect cell signaling pathways. Specifically, it can modulate the differentiation of T helper cells (TH17 and iTreg) by influencing the levels of γ-aminobutyric acid (GAB), which is critical for immune responses .

- Antioxidant Properties : Some studies suggest that derivatives of succinic acid possess antioxidant properties that may help in mitigating oxidative stress in cells .

Case Studies

- T Cell Metabolism : A study demonstrated that this compound enhances the viability and function of TH17 cells by supporting GAB biosynthesis from glutamine and arginine. This indicates its importance in immune cell metabolism and function .

- Role in Disease Models : In models of autoimmune diseases, the modulation of T cell differentiation through this compound has shown promise in protecting against disease progression by promoting anti-inflammatory responses .

Data Tables

The biological activity of this compound can be attributed to its involvement in key metabolic pathways:

- TCA Cycle Integration : As a metabolite in the TCA cycle, it aids in energy production and biosynthesis of other critical metabolites.

- GAB Production : The compound's role as a precursor for GAB highlights its significance in neurotransmission and immune modulation.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves chiral resolution or enzymatic catalysis using ¹³C-labeled precursors. For example, isotopically labeled malic acid derivatives can be synthesized via asymmetric hydrogenation of ¹³C₄-labeled oxaloacetate using chiral catalysts. Ensure enantiomeric purity (>95%) via chiral HPLC with polar organic mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and confirm stereochemistry using circular dichroism (CD) spectroscopy .

Q. How should researchers ensure the stability of (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid during storage?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-protected containers to prevent racemization and isotopic exchange. For solutions, use deuterated solvents (e.g., D₂O) to minimize proton exchange in NMR studies. Stability assessments should include periodic HPLC analysis to monitor degradation or racemization .

Q. Which analytical techniques are most effective for confirming the structure and isotopic purity of this compound?

- Methodological Answer :

- NMR : ¹³C NMR identifies isotopic enrichment (¹³C₄) and stereochemistry. The hydroxy and carboxyl groups produce distinct splitting patterns in ¹H NMR (e.g., δ 4.3 ppm for the chiral hydroxy proton).

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M-H]⁻ at m/z 179.04 for ¹³C₄-labeled species) and isotopic purity (>95%).

- Chiral HPLC : Use a Crownpak CR-I column with 0.1% HClO₄ in methanol to resolve enantiomers .

Advanced Research Questions

Q. How does the ¹³C₄ labeling impact the interpretation of NMR data in structural elucidation studies?

- Methodological Answer : ¹³C₄ labeling simplifies coupling patterns by eliminating splitting from adjacent ¹²C nuclei. However, researchers must account for isotopic shifts (~0.1–0.3 ppm in ¹H NMR) and ensure decoupling during ¹³C NMR acquisition. For metabolic studies, ¹³C-¹³C scalar couplings (e.g., J = 35–55 Hz) in COSY or HSQC spectra aid in tracing carbon flux .

Q. What methodological challenges arise when using this compound in metabolic flux analysis, and how can they be mitigated?

- Methodological Answer :

- Isotopic Dilution : Intracellular unlabeled metabolites may dilute ¹³C signals. Use pulse-chase experiments with defined media to minimize background noise.

- Stereochemical Integrity : Enzymatic degradation or pH shifts may cause racemization. Monitor via chiral HPLC and stabilize solutions at pH 4–6.

- Quantitative LC-MS : Employ internal standards (e.g., ¹³C₄-PFOA ) to normalize ionization efficiency and correct for matrix effects.

Q. How can co-elution of stereoisomers during chromatographic analysis be resolved for (2R)-2-hydroxy(1,2,3,4-¹³C₄)butanedioic acid?

- Methodological Answer : Optimize chromatographic conditions to separate epimers:

- Column : Use a Chirobiotic T column (teicoplanin-based) for superior chiral recognition.

- Mobile Phase : Adjust ratios of methanol/water with 0.1% trifluoroacetic acid (TFA) to alter retention times.

- Temperature : Lower column temperature (e.g., 10°C) enhances separation by reducing kinetic diffusion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in isotopic enrichment levels reported across studies?

- Methodological Answer : Cross-validate using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。